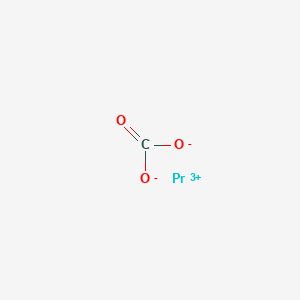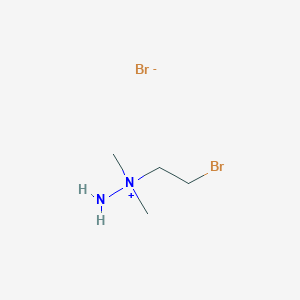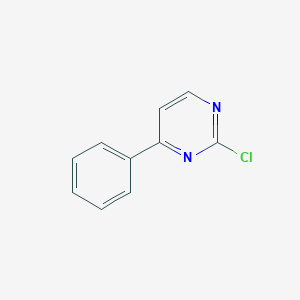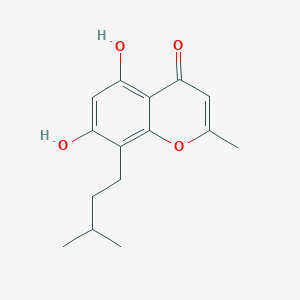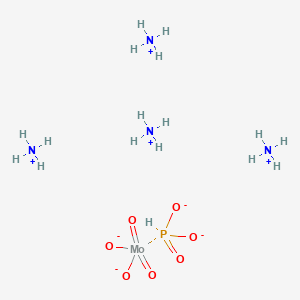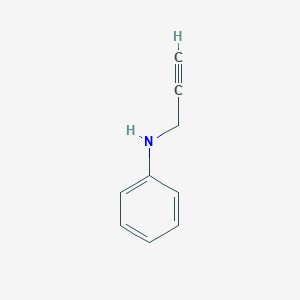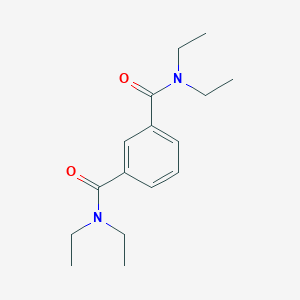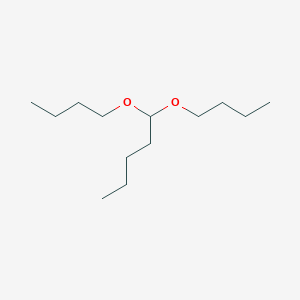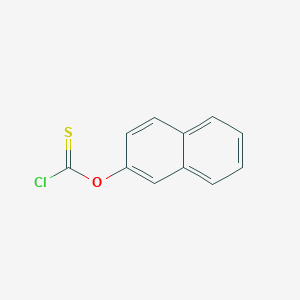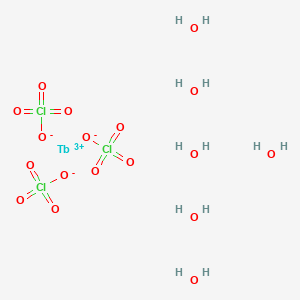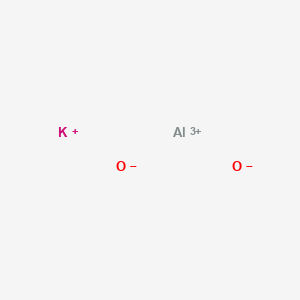
Aluminum potassium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum potassium oxide, also known as AlKOx, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a white solid that is highly soluble in polar solvents such as water and ethanol. AlKOx has been used in various fields, including catalysis, material science, and biomedical research.
Wissenschaftliche Forschungsanwendungen
Aluminum potassium oxide has been widely used in various scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, where it has shown excellent activity and selectivity in various reactions such as aldol condensation, Michael addition, and epoxidation. Aluminum potassium oxide has also been used as a reagent in the synthesis of various organic compounds such as esters, amides, and ketones.
Wirkmechanismus
The mechanism of action of Aluminum potassium oxide in catalytic reactions is not well understood. However, it is believed that Aluminum potassium oxide acts as a Lewis acid, which can coordinate with the electron-rich substrate and facilitate the reaction. The coordination of Aluminum potassium oxide with the substrate results in the activation of the substrate, which enhances the reactivity of the substrate towards the reaction.
Biochemische Und Physiologische Effekte
Aluminum potassium oxide has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Aluminum potassium oxide has also been shown to have antioxidant activity, which can protect cells from oxidative damage. Additionally, Aluminum potassium oxide has been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Aluminum potassium oxide has several advantages for lab experiments. It is a highly soluble compound that can be easily dissolved in polar solvents. It is also stable under various reaction conditions, which makes it suitable for use in catalytic reactions. However, Aluminum potassium oxide has some limitations for lab experiments. It can be expensive and difficult to synthesize, which can limit its use in large-scale reactions. Additionally, Aluminum potassium oxide can be sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
For research on Aluminum potassium oxide could include the development of new synthesis methods that are more cost-effective and scalable. Additionally, research could focus on the optimization of Aluminum potassium oxide for use in catalytic reactions, including the identification of new reactions that can be catalyzed by Aluminum potassium oxide. Finally, research could focus on the biological and medical applications of Aluminum potassium oxide, including its use as an antimicrobial and antioxidant agent.
Conclusion:
In conclusion, Aluminum potassium oxide is a unique compound that has shown significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Aluminum potassium oxide could lead to the development of new applications and a better understanding of its properties.
Synthesemethoden
Aluminum potassium oxide is synthesized by reacting aluminum isopropoxide and potassium tert-butoxide in a solvent such as toluene or hexane. This reaction results in the formation of a white precipitate, which is then purified by washing with a solvent and drying under vacuum. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and X-ray crystallography.
Eigenschaften
CAS-Nummer |
11137-59-0 |
|---|---|
Produktname |
Aluminum potassium oxide |
Molekularformel |
AlKO2 |
Molekulargewicht |
98.079 g/mol |
IUPAC-Name |
aluminum;potassium;oxygen(2-) |
InChI |
InChI=1S/Al.K.2O/q+3;+1;2*-2 |
InChI-Schlüssel |
WPUINVXKIPAAHK-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Al+3].[K+] |
Kanonische SMILES |
[O-2].[O-2].[Al+3].[K+] |
Andere CAS-Nummern |
11137-59-0 |
Synonyme |
Aluminum potassium oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



